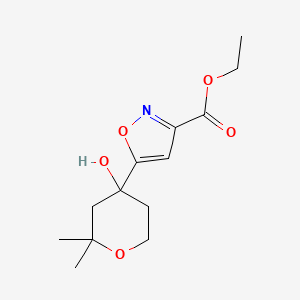
ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate is a complex organic compound with a unique structure that includes an oxazole ring, an ester group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ester Group: The esterification reaction involves the reaction of a carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Addition of the Hydroxyl Group: This step may involve the hydroxylation of a precursor compound using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester group play crucial roles in its reactivity and binding affinity to target molecules. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-[(4S)-4-hydroxy-2,2-dimethyloxan-4-yl]acetate: Shares a similar structure but differs in the position of functional groups.
Methyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-4-17-11(15)9-7-10(19-14-9)13(16)5-6-18-12(2,3)8-13/h7,16H,4-6,8H2,1-3H3 |
InChI Key |
XRIOGXWYZMZDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2(CCOC(C2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















